REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:9])=[O:8])=[CH:4][CH:3]=1.F[P-](F)(F)(F)(F)F.[CH2:17]([O+](CC)CC)[CH3:18]>ClC(Cl)C>[CH2:17]([O:8][C:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[NH:9])[CH3:18] |f:1.2|
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Name
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|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C(=O)N
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Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
10.16 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(C)[O+](CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=N)C=1SC(=CC1)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |